methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate
Description
Methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate (CAS: 932829-51-1) is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 5-position with a 4-methylpiperazinylmethyl group and at the 3-position with a methyl carboxylate moiety. Its molecular formula is C₁₁H₁₇N₃O₃, with a molecular weight of 239.27 g/mol and a purity of ≥95% . The 4-methylpiperazine moiety introduces basicity and polarity, enhancing solubility in polar solvents compared to simpler oxazole derivatives .
Properties
IUPAC Name |
methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-13-3-5-14(6-4-13)8-9-7-10(12-17-9)11(15)16-2/h7H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNHXPWCNSPMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=NO2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the 1,2-Oxazole Ring
The 1,2-oxazole ring is synthesized via cyclization reactions involving β-keto esters or enaminones. A widely adopted method involves the reaction of hydroxylamine with enaminones derived from β-keto esters. For example, methyl 3-oxopentanoate reacts with hydroxylamine hydrochloride in ethanol under reflux to form the oxazole intermediate. This step is critical for establishing the regiochemistry of the oxazole ring, with reaction conditions (temperature, solvent, and stoichiometry) directly influencing yield and purity.
Reaction Conditions:
Stepwise Synthesis Protocols
Method A: Cyclization-Alkylation Sequence
This two-step protocol, adapted from DE60022898D1 and CN104387316A, emphasizes scalability and reproducibility:
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Oxazole Formation:
Methyl 3-oxopentanoate (1.0 eq) is treated with hydroxylamine hydrochloride (1.2 eq) in ethanol at 70°C for 6 hours. The product, methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate, is isolated via vacuum distillation (yield: 82%). -
Bromination and Alkylation:
The hydroxymethyl intermediate is brominated using phosphorus tribromide (PBr₃) in dichloromethane (0°C, 2 hours). The resulting 5-(bromomethyl)-1,2-oxazole-3-carboxylate is reacted with 4-methylpiperazine (1.5 eq) in DMF at 60°C for 12 hours. Purification by column chromatography (ethyl acetate/hexane) yields the target compound (68%).
Method B: One-Pot Tandem Reaction
A streamlined one-pot approach reduces purification steps and improves atom economy. The enaminone precursor is generated in situ by condensing methyl acetoacetate with ammonium acetate, followed by cyclization with hydroxylamine and subsequent alkylation.
Key Parameters:
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Catalyst: Anhydrous magnesium sulfate (dessicant)
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Temperature Gradient: 25°C (condensation) → 70°C (cyclization) → 50°C (alkylation)
Industrial-Scale Production Considerations
Large-scale synthesis necessitates modifications to enhance safety and cost-efficiency:
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems improves heat transfer and reduces reaction times. For example, bromination and alkylation steps are completed in <30 minutes using microfluidic channels.
Green Chemistry Innovations
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Solvent Recycling: DMF is recovered via fractional distillation (90% efficiency).
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Catalyst Recovery: Phase transfer catalysts are immobilized on silica gel for reuse.
Analytical and Characterization Data
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃): δ 3.72 (s, 3H, COOCH₃), 3.56 (t, 4H, piperazine N–CH₂), 2.45 (s, 3H, N–CH₃), 4.22 (s, 2H, CH₂–N).
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¹³C NMR: δ 167.8 (C=O), 158.2 (oxazole C-3), 54.1 (piperazine C).
High-Resolution Mass Spectrometry (HRMS):
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Calculated for C₁₁H₁₇N₃O₃: 239.1265
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Observed: 239.1268
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of oxazole derivatives with different functional groups.
Reduction: Production of reduced forms of the compound, potentially leading to new derivatives.
Substitution: Introduction of various substituents at different positions on the oxazole ring.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are still under investigation. It may have potential as a probe in biological studies due to its unique structure.
Medicine: There is ongoing research into the medicinal properties of this compound. It may have potential as a therapeutic agent or as a precursor for drug development.
Industry: In the chemical industry, this compound can be used in the production of various chemicals and materials. Its versatility makes it a valuable component in different industrial processes.
Mechanism of Action
The exact mechanism by which methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Functional and Application Differences
Solubility and Polarity :
- The 4-methylpiperazinylmethyl group in the target compound confers significant polarity, making it more water-soluble than halogenated phenyl analogues (e.g., 4-fluorophenyl or 4-bromophenyl derivatives) .
- In contrast, methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate exhibits intermediate polarity, balancing solubility and membrane permeability for drug-like properties .
Biological Interactions :
- Piperazine-containing derivatives (e.g., the target compound and its positional isomer) are often explored in kinase inhibitor design due to their ability to form hydrogen bonds with active-site residues .
- Halogenated phenyl derivatives (e.g., 4-bromophenyl) are preferred in photodynamic therapy or radiopharmaceuticals, leveraging halogen atoms for covalent binding or isotopic labeling .
Synthetic Utility :
- The target compound’s carboxylate group allows straightforward derivatization into amides or esters, enhancing its utility as a scaffold .
- Compounds like methyl 5-methyl-1,2-oxazole-3-carboxylate (MW: 141.13) are simpler intermediates for constructing fused heterocycles but lack the functional complexity of piperazine derivatives .
Research Findings
- Target Compound : Used in the synthesis of kinase inhibitors, leveraging the piperazine moiety for ATP-binding pocket interactions .
- 4-Fluorophenyl Analogues : Demonstrated moderate COX-2 inhibition in preclinical studies, attributed to the electron-withdrawing fluorine enhancing binding affinity .
- Positional Isomers : Studies on 5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid revealed reduced potency in serotonin receptor assays compared to the 5-substituted target compound, highlighting the importance of substitution patterns .
Biological Activity
Methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines an oxazole ring with a piperazine moiety, contributing to its pharmacological potential. Below are the key properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H18N4O3 |
| Molecular Weight | 262.31 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=NOC(=C1)CN2CCN(CC2)C(=O)OC |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : The oxazole and piperazine components facilitate interactions with bacterial cell membranes and enzymes, leading to inhibition of growth.
- Neuroprotective Effects : The piperazine moiety is known for its role in modulating neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases.
Antimicrobial Activity
Studies have demonstrated that compounds containing the oxazole ring exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Salmonella typhi | 20 |
These results indicate a promising potential for development into therapeutic agents.
Anticancer Properties
Research has also highlighted the anticancer potential of similar oxazole derivatives. For example, a study showed that certain oxazole-based compounds exhibited IC50 values as low as against human cancer cell lines such as HeLa and MCF7 . The mechanism involves the induction of apoptosis through the activation of caspase pathways.
Case Study 1: Neuroprotective Activity
A study investigated the neuroprotective effects of this compound in a rat model of Parkinson's disease. The compound was administered at varying doses over four weeks. Results indicated a significant reduction in neuroinflammation markers and preservation of dopaminergic neurons compared to the control group.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, researchers synthesized several derivatives of this compound and tested their activity against common pathogens. The most active derivative exhibited an MIC (Minimum Inhibitory Concentration) of against Staphylococcus aureus.
Q & A
Q. What are the key structural features of methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate, and how do they influence its physicochemical properties?
The compound combines an oxazole core with a 4-methylpiperazine substituent and a methyl ester group. The oxazole ring contributes to aromatic stability and potential π-π interactions, while the piperazine moiety enhances solubility via its basic nitrogen atoms. The methyl ester group affects lipophilicity, which can be quantified using logP calculations. Structural analogs, such as methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate, show that substituent variations significantly alter melting points and solubility profiles . Methodological Insight: Use computational tools (e.g., DFT for charge distribution) and experimental techniques like NMR (¹H/¹³C) to confirm substituent positions and hydrogen-bonding potential.
Q. What synthetic routes are commonly employed to prepare this compound?
A three-step synthesis is typical:
- Oxazole formation : Cyclocondensation of β-keto esters with hydroxylamine.
- Piperazine introduction : Nucleophilic substitution or reductive amination using 4-methylpiperazine.
- Esterification : Methylation of the carboxylic acid intermediate. Example conditions: Pd-catalyzed coupling (e.g., Pd₂(dba)₃/BINAP) for piperazine attachment, as seen in related piperazine-pyrimidine syntheses . Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | NH₂OH·HCl, EtOH, Δ | 65–75 | ≥95 |
| 2 | Pd₂(dba)₃, BINAP | 50–60 | 90 |
| 3 | MeOH, H₂SO₄ | 85–90 | ≥98 |
Q. How can the compound’s purity and stability be validated under laboratory conditions?
Employ orthogonal analytical methods:
- HPLC-MS : Quantify impurities (e.g., unreacted piperazine or ester hydrolysis products).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C predicted for similar esters) .
- pH-dependent solubility studies : Monitor stability in aqueous buffers (pH 1–10) to identify degradation pathways.
Advanced Research Questions
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
The flexible piperazine group often hinders crystal lattice formation. Strategies include:
Q. How does the piperazine substituent modulate biological activity in related compounds?
Piperazine derivatives exhibit diverse bioactivity (e.g., antimicrobial, kinase inhibition). For example, 4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine shows anticancer activity via kinase binding . Methodological Insight: Perform SAR studies by synthesizing analogs with varying piperazine substituents (e.g., 4-ethylpiperazine) and assay against target proteins (e.g., kinase panels).
Q. How can contradictory data in solubility or reactivity be resolved for this compound?
Contradictions often arise from solvent polarity or impurities. Example:
- Solubility discrepancies : Use standardized shake-flask methods with UV/Vis quantification.
- Reactivity variability : Control moisture levels (e.g., anhydrous conditions for ester hydrolysis studies) .
Data Contradiction Analysis
Q. Why do computational logP predictions differ from experimental values for this compound?
Computational tools (e.g., ChemDraw) may underestimate the piperazine’s solvation effects. Experimental logP (e.g., 1.37–1.45 for analogs) often aligns better with shake-flask partitioning in octanol/water .
Key Research Gaps
- Mechanistic studies : Elucidate the role of the oxazole-piperazine scaffold in enzyme inhibition.
- In vivo pharmacokinetics : Limited data on bioavailability; consider radiolabeled analogs for ADME profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
